molecular formula C20H24FN3O2 B4077637 1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

Cat. No.: B4077637
M. Wt: 357.4 g/mol
InChI Key: WNBQLNXBAKAHSH-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidin-2-one ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Reductive amination: to attach the pyridinyl group.

    Cyclization reactions: to form the piperidin-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Affecting cell growth and proliferation.

    Induce signaling pathways: Leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
  • 1-[(2-Bromophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
  • 1-[(2-Methylphenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

Uniqueness

1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-15-6-4-10-23-18(15)12-22-14-20(26)9-5-11-24(19(20)25)13-16-7-2-3-8-17(16)21/h2-4,6-8,10,22,26H,5,9,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBQLNXBAKAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2(CCCN(C2=O)CC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one

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